Unique 3,3-Disubstitution: Quaternary Carbon Center
The target compound is the only commercially available analog in its immediate structural family that combines a quaternary C3 center (bearing both CH₂NH₂ and isopropyl) with an N1-methyl group. The closest N1-isopropyl regioisomer (3-(aminomethyl)-1-isopropyl-3-methylpyrrolidin-2-one, CAS 2091620-01-6) places the isopropyl group on the nitrogen rather than at C3, while the des-isopropyl analog (3-(aminomethyl)-1-methylpyrrolidin-2-one, CAS 1534482-03-5) lacks the C3 alkyl substituent altogether. The quaternary center in the target compound introduces conformational restriction that reduces the number of accessible rotamers compared to the non-quaternary analog, as evidenced by the identical rotatable bond count (2) despite higher molecular complexity .
| Evidence Dimension | Presence of quaternary C3 center (gem-dialkyl substitution) |
|---|---|
| Target Compound Data | C3 bears both CH₂NH₂ (aminomethyl) and isopropyl groups; quaternary carbon present |
| Comparator Or Baseline | 3-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS 1534482-03-5): C3 bears only CH₂NH₂; no quaternary center; MW 128.17 |
| Quantified Difference | Molecular weight difference: +42.08 Da (equivalent to C₃H₆); rotatable bonds: 2 (target) vs. 2 (comparator), but with increased steric bulk at C3 |
| Conditions | Structural comparison based on published molecular formulas and SMILES from vendor databases |
Why This Matters
The quaternary C3 center confers enhanced metabolic stability and restricts conformational freedom, which is critical for programs requiring rigidified scaffolds in structure-based drug design.
